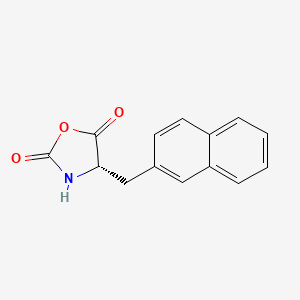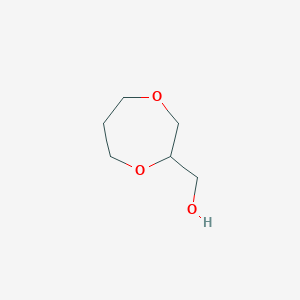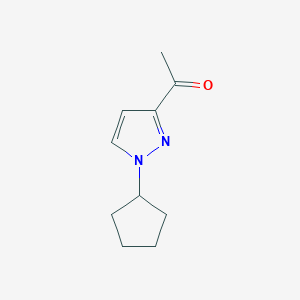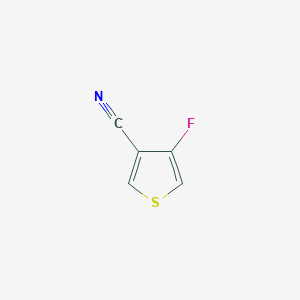
2-(Chloromethyl)-6,7-dimethoxyquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6,7-dimethoxyquinazoline is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a chloromethyl group at the 2-position and methoxy groups at the 6 and 7 positions of the quinazoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6,7-dimethoxyquinazoline typically involves the chloromethylation of 6,7-dimethoxyquinazoline. One common method includes the reaction of 6,7-dimethoxyquinazoline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 2-position of the quinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
2-(Chloromethyl)-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Hydrolysis: The chloromethyl group can be hydrolyzed to form hydroxymethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Formation of azido or amino derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazolines.
科学研究应用
2-(Chloromethyl)-6,7-dimethoxyquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the biological activity of quinazoline derivatives and their interactions with biological targets.
Chemical Biology: It is employed in the development of chemical probes to study cellular processes and molecular pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(Chloromethyl)-6,7-dimethoxyquinazoline is primarily related to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The chloromethyl group can also facilitate covalent binding to target proteins, enhancing the compound’s potency and selectivity.
相似化合物的比较
Similar Compounds
2-Chloromethyl-4(3H)-quinazolinone: This compound is structurally similar but lacks the methoxy groups at the 6 and 7 positions.
6,7-Dimethoxyquinazoline: This compound lacks the chloromethyl group but retains the methoxy groups.
Uniqueness
2-(Chloromethyl)-6,7-dimethoxyquinazoline is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s potential as a pharmacological agent.
属性
分子式 |
C11H11ClN2O2 |
|---|---|
分子量 |
238.67 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C11H11ClN2O2/c1-15-9-3-7-6-13-11(5-12)14-8(7)4-10(9)16-2/h3-4,6H,5H2,1-2H3 |
InChI 键 |
BGMOOJPGCDMPED-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C=NC(=N2)CCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B11717325.png)




![5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B11717352.png)
![[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B11717360.png)
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde](/img/structure/B11717371.png)
![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B11717375.png)


![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11717385.png)
![(1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide](/img/structure/B11717394.png)
